molecular formula C10H16N2O5 B2362178 Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate CAS No. 2253641-32-4

Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate

Cat. No.: B2362178
CAS No.: 2253641-32-4
M. Wt: 244.247
InChI Key: OLVNSVVQFPTJIA-RQJHMYQMSA-N
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Description

Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate is a bicyclic heterocyclic compound featuring a fused [1,3]dioxolane and pyridazine system. The stereochemistry (3aS,7aR) is critical for its conformational stability and interactions in synthetic applications. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and complex heterocycles. The tert-butyl ester group enhances solubility in organic solvents and provides steric protection during reactions .

Properties

IUPAC Name

tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-8(13)12-5-7-6(4-11-12)15-9(14)16-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVNSVVQFPTJIA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(CN1)OC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](CN1)OC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate involves a multi-step process. The primary route involves the cyclization of an intermediate dioxolane derivative, which is then subjected to tert-butyl esterification. The specific reaction conditions include a controlled temperature environment, often around 80°C, and the use of a strong acid catalyst to facilitate the esterification process.

Industrial production methods: On an industrial scale, the compound can be produced using batch or continuous flow reactors, depending on the desired quantity and purity. The process requires rigorous control of reaction parameters to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate can undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: This compound can be reduced using reagents like lithium aluminium hydride, leading to the formation of secondary alcohol derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, particularly with halogens under basic conditions.

Common reagents and conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Lithium aluminium hydride

  • Substitution: Halogens (e.g., chlorine, bromine) in a basic medium

Major products:

  • Oxidation: Ketones, carboxylic acids

  • Reduction: Alcohol derivatives

  • Substitution: Halogenated products

Scientific Research Applications

This compound is valuable in various research domains due to its structural properties and reactivity.

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential role in enzyme inhibition studies.

  • Medicine: Explored as a precursor in the development of pharmaceutical agents, particularly those targeting neurological pathways.

  • Industry: Utilized in the manufacture of fine chemicals and materials science research.

Mechanism of Action

Effects: The compound interacts primarily with enzyme systems, where it may act as an inhibitor or modulator of enzymatic activity. This is particularly relevant in studies aiming to understand enzyme function and inhibition.

Molecular targets and pathways: It targets specific enzymes within metabolic pathways, altering their activity and thus affecting the overall pathway dynamics. This makes it a useful tool in biochemical research and drug development.

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs and their key differences:

Compound Name Core Structure Substituents/Modifications Key Applications/Properties Reference
Target Compound : Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate [1,3]dioxolo[4,5-d]pyridazine Tert-butyl ester at position 5; oxo group at position 2 Intermediate in heterocyclic synthesis
tert-Butyl 5,6,7,9-tetrahydro-8H-[1,3]dioxolo[4,5-f]pyrido[4,3-b]indole-8-carboxylate (45) [1,3]dioxolo[4,5-f]pyrido[4,3-b]indole Tert-butyl ester at position 8; fused indole system Halogen-atom transfer (XAT) synthesis (54% yield)
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo[4,3-c]pyridine Oxo group at position 3; hexahydro pyridine ring Crystallographically characterized; hydrogen-bonded networks
tert-Butyl 3-oxo-2,3,7,8-tetrahydropyrido[3,2-c]pyridazine-5(6H)-carboxylate Pyrido[3,2-c]pyridazine Oxo group at position 3; tetrahydropyridine system Commercial availability; diverse suppliers

Key Observations :

  • Ring Systems : The target compound’s dioxolane-pyridazine fusion contrasts with indole- or pyridine-fused analogs (e.g., compound 45 ). These differences influence electronic properties and reactivity.
  • Substituent Effects : The tert-butyl group in all analogs improves solubility, while oxo groups modulate electrophilicity at specific positions .
Physicochemical Properties
  • Crystallography: The pyrazolo-pyridine analog () crystallizes in a monoclinic system with hydrogen-bonded dimers, while the target compound’s puckered dioxolane ring may adopt distinct conformations (Cremer-Pople parameters ).
  • Hydrogen Bonding : Analogs with hydroxyl or oxo groups (e.g., compound P5 in ) exhibit stronger intermolecular interactions, affecting melting points and solubility .

Biological Activity

Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dioxolo-pyridazine framework. Its IUPAC name is This compound , with the molecular formula C10H16N2O5C_{10}H_{16}N_{2}O_{5}. The compound's unique stereochemistry contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases that are critical in cancer cell proliferation .
  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities that may protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce cell viability in cancer cell lines at micromolar concentrations. The compound's cytotoxic effects are associated with the induction of apoptosis through the activation of caspase pathways .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving mice with induced tumors, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups . These findings suggest potential applications in cancer therapy.

Case Study 1: Cancer Treatment

A recent study explored the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and a significant increase in apoptotic markers following treatment with the compound .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Compound A...Moderate cytotoxicity against cancer cells
Compound B...Strong antimicrobial activity
Tert-butyl (3aS,7aR)StructureHigh cytotoxicity and antioxidant properties

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